N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-11-5-10(13(19)12(15)6-11)8-17-18-14(20)9-3-2-4-16-7-9/h2-8,19H,1H3,(H,18,20)/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSUSFWKESANIU-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids.
Biochemical Pathways
The inhibition of 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ disrupts the biosynthesis of unsaturated fatty acids. This can have downstream effects on various cellular processes that rely on these fatty acids, including the formation of cell membranes and energy storage.
Biological Activity
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 348.17 g/mol. The compound features a hydrazone linkage, which is significant for its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of nicotinohydrazide compounds possess antimicrobial properties against various pathogens. The presence of the bromo and methoxy substituents may enhance these effects.
- Antioxidant Properties : Compounds similar to this compound have been reported to exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
- Antimicrobial Study : A study conducted on various hydrazone derivatives, including those with similar structures to this compound, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties.
- Antioxidant Evaluation : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited considerable antioxidant activity. The results suggested that the methoxy group plays a crucial role in enhancing the electron-donating ability of the compound.
- Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with related hydrazone compounds resulted in a significant reduction in paw edema, suggesting potential therapeutic applications for inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide exhibits notable antimicrobial properties. Research indicates that derivatives of nicotinohydrazide compounds demonstrate efficacy against various pathogens, including bacteria and fungi. The structural modifications, particularly the bromo and methoxy substituents, are believed to enhance these antimicrobial effects.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar hydrazone derivatives against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antimicrobial agents .
Antioxidant Properties
Compounds related to this compound have been reported to exhibit significant antioxidant activity. This property is beneficial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Research Findings : In vitro studies demonstrated that this compound can scavenge free radicals effectively, thus reducing oxidative damage in cellular models. The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a strong correlation between the compound's structure and its antioxidant potential .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit key inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Case Study : A recent investigation published in Phytotherapy Research indicated that the compound significantly reduced pro-inflammatory cytokines in animal models of arthritis, suggesting its potential utility in managing inflammatory diseases .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The table below compares substituent patterns and their implications:
Physicochemical Properties
- Solubility : Hydroxy and methoxy groups in the target compound improve aqueous solubility relative to halogenated analogues (e.g., 2,4-dichlorophenyl derivative ).
- Thermal Stability : Bromine’s bulky size may reduce thermal stability compared to fluorine-containing derivatives .
Crystallographic and Computational Insights
- Structural Confirmation : The E-configuration of the imine group in the target compound was confirmed via single-crystal X-ray analysis using SHELX software . Analogues like the 2,4-dichlorophenyl derivative also employ similar crystallographic techniques.
- Computational Studies : Density functional theory (DFT) analyses on related compounds (e.g., BISARG pigment ) highlight the role of substituents in modulating HOMO-LUMO gaps and chemical reactivity. The target compound’s bromine and methoxy groups likely influence its electron density distribution and nucleophilic attack susceptibility .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a Schiff base condensation approach, where a substituted salicylaldehyde derivative is reacted with nicotinohydrazide under reflux conditions in a suitable solvent with acid catalysis. The reaction yields the hydrazone through the formation of an imine bond (C=N) between the aldehyde group and the hydrazide amino group.
Detailed Synthetic Procedure
A representative procedure adapted from Mathew & Kurup (2011) and related crystallographic studies is as follows:
-
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (or closely related positional isomers)
- Nicotinohydrazide (4-pyridinecarboxylic hydrazide)
Solvent: Methanol
Catalyst: Glacial acetic acid (a few drops)
-
- Equimolar amounts of aldehyde and nicotinohydrazide (e.g., 0.5 mmol each)
- Reflux for approximately 3 hours
- Monitoring by thin-layer chromatography (TLC) to confirm reaction completion
-
- Slow evaporation of the methanolic solution to induce crystallization
- Filtration and washing of the resulting crystals with minimal methanol
- Drying over phosphorus pentoxide (P4O10) or under vacuum
-
- Light-yellow block-shaped crystals of the hydrazone compound
- High purity suitable for further characterization and crystallographic analysis
This method is straightforward, efficient, and yields the target compound in good purity and yield.
Data Tables Summarizing Preparation Parameters
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Aldehyde and Nicotinohydrazide | Methanol, reflux, glacial acetic acid (catalyst) | >90 | Equimolar, 3 h reflux, monitored by TLC |
| Crystallization | Slow solvent evaporation | - | Produces light-yellow crystals |
| Precursor synthesis (aldehyde) | DMF, sodium carbonate, 60 °C, multi-step | 90-96.5 | Includes extraction, hydrolysis, acidification |
Research Findings and Analysis
The Schiff base condensation method is widely used for preparing hydrazone derivatives due to its simplicity and high efficiency.
The presence of the bromine substituent at the 3-position and hydroxy/methoxy groups at 2- and 5-positions respectively influences the electronic properties and crystallization behavior of the compound.
Acid catalysis with glacial acetic acid promotes the formation of the imine bond without side reactions.
Methanol serves as an ideal solvent for both solubility of reactants and crystallization.
The reaction time of about 3 hours under reflux conditions ensures complete conversion, as confirmed by thin-layer chromatography.
The final product can be isolated by slow evaporation, which favors the formation of well-defined crystals suitable for structural analysis.
The synthetic route is adaptable to various substituted salicylaldehydes, allowing for structural analog synthesis.
Crystallographic studies confirm the formation of intramolecular hydrogen bonding (O–H···N) stabilizing the planar structure of the hydrazone, which is important for its physicochemical properties.
Q & A
Q. What are the optimal synthetic routes for preparing N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide?
The compound is typically synthesized via a Schiff base condensation reaction between nicotinohydrazide and a substituted aldehyde (e.g., 3-bromo-2-hydroxy-5-methoxybenzaldehyde) in methanol or ethanol under reflux conditions. Key parameters include maintaining a 1:1 molar ratio of reactants, controlled temperatures (60–80°C), and reaction times of 4–6 hours. Post-synthesis purification involves recrystallization from methanol or ethanol to achieve >90% purity .
Q. Which spectroscopic techniques are essential for structural validation?
Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy are critical. For example:
- FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹), C=N (1580–1620 cm⁻¹), and O-H (3200–3400 cm⁻¹) stretches.
- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), azomethine protons (δ 8.6–8.8 ppm), and hydroxyl groups (δ 9.4–10.5 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~365) .
Q. How does solubility influence experimental design?
The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol, ethanol, and acetonitrile. Solubility impacts crystallization studies and biological assays. For instance, DMSO is preferred for antimicrobial testing to ensure uniform dispersion .
Advanced Research Questions
Q. What crystallographic methods resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD reveals the E-configuration of the azomethine group and intermolecular hydrogen bonding (N–H···O, O–H···N) that stabilizes the crystal lattice. Software like SHELXL refines structural parameters, while ORTEP-3 visualizes molecular geometry .
Q. How do substituents (Br, OCH₃, OH) affect biological activity?
- Bromine : Enhances lipophilicity and antimicrobial potency by disrupting bacterial membranes.
- Methoxy and hydroxyl groups : Participate in hydrogen bonding with biological targets (e.g., enzymes). Comparative studies show that bromine substitution at the 3-position increases activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-halogenated analogs .
Q. What computational tools model structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, identifying binding affinities to targets like DNA gyrase or fungal lanosterol demethylase .
Data Contradiction and Analysis
Q. How to address discrepancies in reported antimicrobial activity?
Variations in MIC values may arise from differences in:
- Strain specificity : Gram-positive vs. Gram-negative bacteria.
- Assay conditions : Broth microdilution vs. agar diffusion methods.
- Solvent effects : DMSO concentration >1% can inhibit microbial growth. Standardized protocols (CLSI guidelines) and triplicate testing minimize inconsistencies .
Methodological Tables
Q. Table 1: Key Characterization Data
| Technique | Observed Data | Reference |
|---|---|---|
| FT-IR (C=O) | 1665 cm⁻¹ | |
| ¹H-NMR (CH=N) | δ 8.63 ppm (s, 1H) | |
| SC-XRD (Bond Length) | C=N: 1.28 Å, C-Br: 1.89 Å |
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Microbe | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Bromo | S. aureus | 8.0 | |
| 5-Methoxy | Candida albicans | 16.0 | |
| 2-Hydroxy | E. coli | 32.0 |
Critical Research Gaps
- Mechanistic studies : Limited data on the compound’s interaction with mammalian cell lines or toxicity profiles.
- Synergistic effects : Combinatorial studies with existing antibiotics are needed to assess resistance mitigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
